
6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride is a synthetic organic compound belonging to the flavone class Flavones are a group of naturally occurring compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Flavone Core: The initial step involves the synthesis of the flavone core structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dipropylaminomethyl Group: The next step involves the introduction of the dipropylaminomethyl group at the 6-position of the flavone core. This can be accomplished through a nucleophilic substitution reaction using a suitable dipropylamine derivative.
Methylation: The 3-position of the flavone core is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the flavone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. It may also interact with enzymes and receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride
- 6-(Dipropylaminomethyl)-3-ethyl-flavone hydrochloride
- 6-(Dipropylaminomethyl)-3-methyl-chromone hydrochloride
Uniqueness
6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride is unique due to its specific substitution pattern and the presence of the dipropylaminomethyl group
特性
| 101491-46-7 | |
分子式 |
C23H28ClNO2 |
分子量 |
385.9 g/mol |
IUPAC名 |
(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium;chloride |
InChI |
InChI=1S/C23H27NO2.ClH/c1-4-13-24(14-5-2)16-18-11-12-21-20(15-18)22(25)17(3)23(26-21)19-9-7-6-8-10-19;/h6-12,15H,4-5,13-14,16H2,1-3H3;1H |
InChIキー |
TXTPAWPBOYTHGO-UHFFFAOYSA-N |
正規SMILES |
CCC[NH+](CCC)CC1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



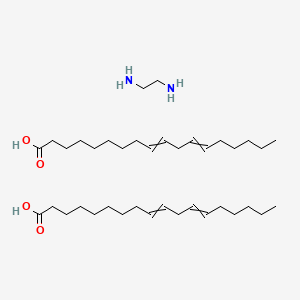

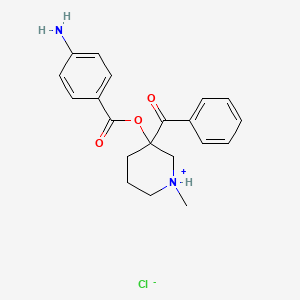
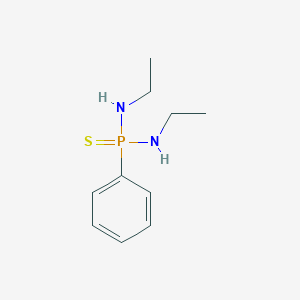
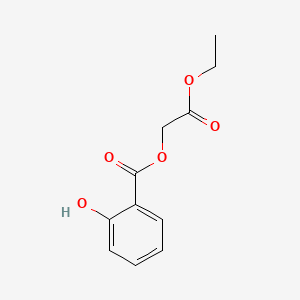

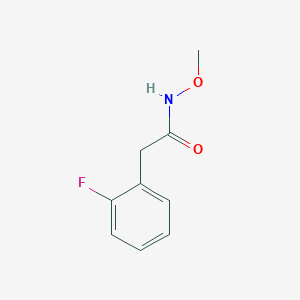
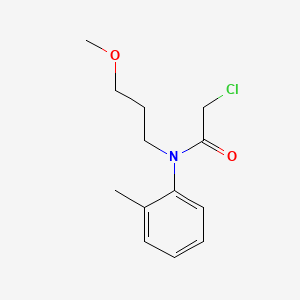
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)



